molecular formula C24H26N4O5S B12166624 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione

Cat. No.: B12166624
M. Wt: 482.6 g/mol
InChI Key: CSCRBDQGMDHIPG-UHFFFAOYSA-N
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Description

This compound belongs to the dihydroisoindoloquinazoline-dione family, characterized by a fused isoindoloquinazoline core and a 5,11-dione moiety. Its structural complexity arises from the substitution at the 6-position with a 4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl group, which introduces a sulfonamide-containing piperazine ring linked via a ketone-bearing butyl chain. Synthetic routes for such derivatives often involve multicomponent reactions, as demonstrated in catalyst-free or palladium-catalyzed protocols .

Properties

Molecular Formula

C24H26N4O5S

Molecular Weight

482.6 g/mol

IUPAC Name

6-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutyl]-6aH-isoindolo[2,3-a]quinazoline-5,11-dione

InChI

InChI=1S/C24H26N4O5S/c1-34(32,33)26-15-13-25(14-16-26)21(29)11-6-12-27-22-17-7-2-3-8-18(17)24(31)28(22)20-10-5-4-9-19(20)23(27)30/h2-5,7-10,22H,6,11-16H2,1H3

InChI Key

CSCRBDQGMDHIPG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the piperazine ring and subsequent methylsulfonylation. Key steps include:

    Formation of the Quinazoline Core: This is achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Ring: This step involves nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione involves inhibition of key enzymes and signaling pathways. Specifically, it inhibits the phosphorylation of AKT, a crucial component of the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells . This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s closest analogs include:

  • 5-Substituted-1,3,4-oxadiazol-2-yl derivatives (): These feature oxadiazole and sulfamoyl groups, offering distinct hydrogen-bonding capabilities compared to the methylsulfonyl-piperazine moiety.
  • Palladium-catalyzed dihydroisoindoloquinazoline-diones (): Share the core structure but vary in substituents, such as aryl or alkyl groups, influencing steric and electronic profiles.

Research Findings and Methodological Insights

Virtual Screening and Similarity Metrics

  • ChemGPS-NP vs. Structural Similarity : ChemGPS-NP () outperforms traditional similarity-based methods in identifying compounds with analogous bioactivity, even with structural divergence. This tool’s multidimensional analysis accounts for physicochemical properties beyond mere topology .
  • Machine Learning in Similarity Prediction : Studies using XGBoost () or hierarchical clustering () highlight the importance of feature selection (e.g., molecular descriptors, Tanimoto coefficients) in linking structure to function .

Limitations and Contradictions

  • Structural Similarity Fallacy: Ligand-based virtual screening () may fail if bioactivity depends on non-intuitive structural features, as seen in bedaquiline analogs () .
  • Data Gaps : The target compound lacks empirical bioactivity data, necessitating reliance on predictive models (e.g., Chemical Checker in ) .

Biological Activity

The compound 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is a complex organic molecule with potential therapeutic applications. Its structure includes a piperazine moiety and a quinazoline core, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C16H21N5O4S
  • Molecular Weight : 379.4 g/mol
  • CAS Number : 1232807-99-6

The biological activity of 6-{4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease pathways.
  • Receptor Modulation : It interacts with neurotransmitter receptors, particularly those linked to neurological disorders.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain pathogens.

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds often exhibit antimicrobial activity. For instance, related compounds have demonstrated effectiveness against mycobacteria such as Mycobacterium tuberculosis and M. avium . The structural features of the target compound may enhance its activity against these pathogens.

Neuropharmacological Effects

The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their potential as NMDA receptor antagonists . This suggests that our compound could be explored for neuroprotective effects or treatment of neurodegenerative diseases.

Toxicological Screening

In toxicological assessments using brine shrimp bioassays (Artemia salina), several quinazoline derivatives have been evaluated for safety and efficacy . The target compound's safety profile remains to be fully elucidated through comprehensive toxicological studies.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Quinazoline DerivativesDemonstrated that modifications in the quinazoline structure can significantly enhance antimycobacterial activity .
Neuropharmacological AssessmentInvestigated the effects of related compounds on NMDA receptor activity, indicating potential therapeutic applications in neurological disorders .
Toxicological ScreeningIdentified several derivatives as having acceptable toxicity profiles while retaining biological activity .

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